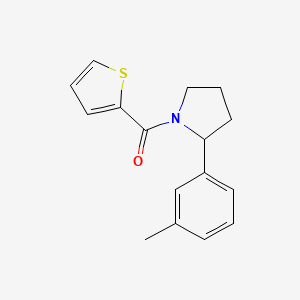

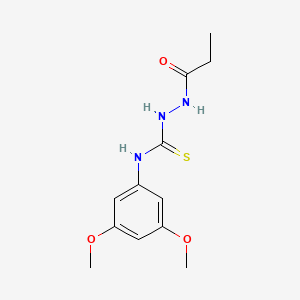

2-(3-methylphenyl)-1-(2-thienylcarbonyl)pyrrolidine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including those similar to 2-(3-methylphenyl)-1-(2-thienylcarbonyl)pyrrolidine, often involves multicomponent reactions or stepwise procedures that incorporate various functional groups to achieve the desired molecular structure. For instance, the synthesis of pyrrolidine-2,3-dione derivatives can be achieved through three-component reactions, showcasing the versatility and complexity of synthesizing such compounds (Nguyen & Vo Viet Dai, 2023).

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is confirmed through advanced spectroscopic methods such as 1D and 2D NMR (including 1H NMR, 13C NMR, HSQC, and HMBC) and high-resolution mass spectrometry (HRMS). These techniques provide detailed insights into the molecular framework and the spatial arrangement of atoms within the molecule, ensuring the accuracy of the synthesized compound's structure.

Chemical Reactions and Properties

Pyrrolidine derivatives undergo various chemical reactions that modify their structure and functional groups, leading to diverse chemical properties. Electrophilic substitution, lithiation, and acylation are common reactions that these compounds may undergo, each influencing the compound's reactivity and potential applications in synthesis and chemical transformations. For example, acylation of pyrrolidine-2,4-diones results in the formation of 3-acyltetramic acids, demonstrating the compound's reactivity towards acid chlorides in the presence of Lewis acids (Jones et al., 1990).

Applications De Recherche Scientifique

Enantioselective Syntheses

Highly enantioselective syntheses of (S)-2-aryl-Boc-pyrrolidines, which may include structures similar to 2-(3-methylphenyl)-1-(2-thienylcarbonyl)pyrrolidine, can be achieved using (arylmethyl)(3-chloropropyl)-Boc-amines treated with s-BuLi/(−)-sparteine. The process is solvent-dependent, yielding significant enantiomeric excesses in toluene for various derivatives including phenyl, p-chlorophenyl, p-fluorophenyl, and p-methylphenyl derivatives. The method's applicability to 2-thienyl analogs suggests relevance to the synthesis of compounds structurally related to 2-(3-methylphenyl)-1-(2-thienylcarbonyl)pyrrolidine, offering potential in asymmetric synthesis and the development of enantioselective compounds for various research applications (Wu, Lee, & Beak, 1996).

Cyclization to Pyrrolo-pyridines and Derivatives

The deprotonation of 3-methylazines followed by reaction with benzonitrile leads to intermediate compounds that, upon treatment with additional strong base, cyclize to form 2-phenyl[1H]-pyrrolo[2,3-b]pyridine. This reaction pathway is applicable to various nitriles and β-methylazines, including pyridines and quinolines, indicating the potential for synthesizing a broad range of pyrrolo-pyridine derivatives. This method could be relevant for synthesizing compounds related to 2-(3-methylphenyl)-1-(2-thienylcarbonyl)pyrrolidine, expanding its applications in the synthesis of complex heterocyclic structures (Davis, Wakefield, & Wardell, 1992).

Organocatalytic Asymmetric Michael Addition

(2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine, a compound structurally related to 2-(3-methylphenyl)-1-(2-thienylcarbonyl)pyrrolidine, has been shown to be an efficient organocatalyst for the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes. This demonstrates the compound's potential as a catalyst in stereoselective synthesis, leading to various γ-nitro carbonyl compounds with high yield and excellent stereoselectivity. Such applications highlight the role of pyrrolidine derivatives in catalysis and asymmetric synthesis research (Singh et al., 2013).

Electrochromic and Electrochemical Properties

The study of derivatives of 2,5-di(2-thienyl)-1H-pyrrole, which are structurally related to 2-(3-methylphenyl)-1-(2-thienylcarbonyl)pyrrolidine, has revealed significant insights into their electrochromic and electrochemical properties. Such research demonstrates the potential of these compounds in the development of electroactive and electrochromic materials, offering applications in electronic devices, sensors, and advanced materials technology (Hwang, Son, & Shim, 2010).

Propriétés

IUPAC Name |

[2-(3-methylphenyl)pyrrolidin-1-yl]-thiophen-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NOS/c1-12-5-2-6-13(11-12)14-7-3-9-17(14)16(18)15-8-4-10-19-15/h2,4-6,8,10-11,14H,3,7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYEMLENHLKUFFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2CCCN2C(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methylphenyl)-1-(thiophene-2-carbonyl)pyrrolidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethylphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4623837.png)

![N-(4-ethylphenyl)-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4623850.png)

![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-3-nitrobenzenesulfonamide](/img/structure/B4623874.png)

![3-[(4-bromobenzyl)thio]-5-[(2-ethoxy-4-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole](/img/structure/B4623875.png)

![N-(4-{[(4-sec-butylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4623879.png)

![(2,4-dimethoxy-3-methylbenzyl)[2-(3-fluorophenyl)ethyl]amine](/img/structure/B4623893.png)

![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-thiophenecarboxylate](/img/structure/B4623897.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(9H-xanthen-9-ylcarbonyl)hydrazinecarbothioamide](/img/structure/B4623932.png)

![ethyl {[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}(oxo)acetate](/img/structure/B4623933.png)

![1-[(1-benzoyl-4-piperidinyl)carbonyl]-2-ethylpiperidine](/img/structure/B4623939.png)